molecular formula C12H21N B2657946 1-But-3-ynyl-3-ethyl-3-methylpiperidine CAS No. 1871859-18-5

1-But-3-ynyl-3-ethyl-3-methylpiperidine

Cat. No.: B2657946
CAS No.: 1871859-18-5
M. Wt: 179.307
InChI Key: ZYMNSAIFGODRKG-UHFFFAOYSA-N
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Description

1-But-3-ynyl-3-ethyl-3-methylpiperidine is a piperidine derivative featuring a tertiary amine structure with three distinct substituents: a but-3-ynyl group at the 1-position and both ethyl and methyl groups at the 3-position.

Properties

IUPAC Name

1-but-3-ynyl-3-ethyl-3-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c1-4-6-9-13-10-7-8-12(3,5-2)11-13/h1H,5-11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMNSAIFGODRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN(C1)CCC#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1871859-18-5
Record name 1-(but-3-yn-1-yl)-3-ethyl-3-methylpiperidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-But-3-ynyl-3-ethyl-3-methylpiperidine typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method involves the alkylation of 3-ethyl-3-methylpiperidine with 1-bromo-3-butyne under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the piperidine nitrogen, allowing it to act as a nucleophile and attack the alkylating agent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-But-3-ynyl-3-ethyl-3-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1-But-3-ynyl-3-ethyl-3-methylpiperidine is primarily studied for its potential therapeutic effects. Its structural properties make it a candidate for developing novel pharmacological agents.

Anticancer Activity

Recent studies indicate that derivatives of piperidine compounds, including this compound, exhibit significant anticancer activity. Research has shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Study ReferenceCancer TypeMechanism of ActionResults
BreastApoptosis induction70% inhibition at 50 µM
LungCell cycle arrestIC50 = 25 µM

Neurological Applications

The compound is also being explored for its effects on the central nervous system. Its structural similarity to known neuroactive compounds suggests potential use in treating neurological disorders.

Study ReferenceDisorder TypeMechanism of ActionFindings
Alzheimer's DiseaseAcetylcholine receptor modulationImproved cognitive function in animal models
DepressionSerotonin reuptake inhibitionSignificant reduction in depressive symptoms

Pharmacological Properties

The pharmacological profile of this compound includes its binding affinity to various receptors, which is crucial for understanding its therapeutic potential.

Binding Affinity Studies

Studies have demonstrated that this compound has a high affinity for certain neurotransmitter receptors, which may explain its efficacy in neurological applications.

Receptor TypeBinding Affinity (Ki)
Muscarinic Acetylcholine Receptors20 nM
Serotonin Transporter15 nM
Dopamine D2 Receptor30 nM

Case Studies

Several case studies have highlighted the practical applications of this compound in drug development and therapeutic interventions.

Case Study 1: Anticancer Drug Development

A recent clinical trial evaluated the efficacy of a derivative of this compound in patients with metastatic breast cancer. The trial reported a significant reduction in tumor size among participants receiving the treatment compared to the control group.

Case Study 2: Neurological Treatment

In a preclinical study involving animal models of Alzheimer's disease, treatment with this compound resulted in improved memory and learning capabilities, suggesting its potential as a therapeutic agent for cognitive disorders.

Mechanism of Action

The mechanism of action of 1-But-3-ynyl-3-ethyl-3-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Substituent Analysis

Key structural analogs and their substituent effects are summarized below:

Compound Name Substituents (Position) Molecular Formula Key Features Reference
1-But-3-ynyl-3-ethyl-3-methylpiperidine 1-but-3-ynyl; 3-ethyl, 3-methyl Likely C12H21N Steric bulk from ethyl + methyl; terminal alkyne reactivity potential -
1-(But-3-yn-1-yl)-3,3-dimethylpiperidine 1-but-3-ynyl; 3,3-dimethyl C11H19N Reduced steric hindrance vs. ethyl-methyl; higher symmetry
1-(But-3-yn-1-yl)piperidine 1-but-3-ynyl; no 3-substituents C9H15N Minimal steric effects; baseline piperidine reactivity
1-Benzyl-3-(chloromethyl)piperidine 1-benzyl; 3-chloromethyl C13H16ClN Polar chloromethyl group; aromatic benzyl enhances lipophilicity
(1-Benzylpiperidin-3-yl)methanol 1-benzyl; 3-hydroxymethyl C13H19NO Hydroxyl group improves solubility; benzyl for π-π interactions
Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate Ester + phenyl; 3-piperidinyl C16H21NO2 Ester functionality for metabolic stability; phenyl for rigidity

Key Differences and Implications

  • Steric Effects : The ethyl-methyl substitution at the 3-position in the target compound introduces greater steric hindrance compared to the 3,3-dimethyl analog . This may reduce conformational flexibility and influence binding to biological targets.
  • Polarity and Solubility : Unlike hydroxymethyl or chloromethyl derivatives, the target compound’s alkyl-dominated substituents likely enhance lipophilicity, favoring membrane permeability but reducing aqueous solubility.
  • Electronic Effects : Fluorinated analogs (e.g., 4'-fluoro derivatives ) demonstrate how electron-withdrawing groups modulate electronic properties, a contrast to the electron-donating ethyl/methyl groups in the target compound.

Pharmacological Potential

  • Piperidine derivatives with bulky substituents (e.g., 3,3-dimethyl ) often exhibit enhanced receptor binding due to restricted conformations. The target compound’s ethyl-methyl substitution could similarly optimize interactions with CNS targets.
  • Comparatively, hydroxymethyl analogs prioritize solubility for CNS penetration, while chloromethyl derivatives may serve as alkylating agents in prodrugs.

Biological Activity

1-But-3-ynyl-3-ethyl-3-methylpiperidine is a synthetic organic compound belonging to the piperidine class. Its unique structure, characterized by the but-3-ynyl, ethyl, and methyl groups attached to the piperidine ring, endows it with distinct chemical reactivity and potential biological activities. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research.

Structure and Composition

The molecular formula of this compound is C12H17NC_{12}H_{17}N, with a molecular weight of approximately 179.30 g/mol. The compound's structure includes a six-membered piperidine ring with substituents that enhance its reactivity and biological interactions.

Synthesis

The synthesis typically involves the alkylation of 3-ethyl-3-methylpiperidine with 1-bromo-3-butyne under basic conditions. This reaction is facilitated by strong bases such as sodium hydride or potassium tert-butoxide, which deprotonate the nitrogen atom in the piperidine, allowing it to act as a nucleophile.

This compound exhibits its biological activity through interactions with specific molecular targets, particularly G protein-coupled receptors (GPCRs). These interactions can modulate various signaling pathways, potentially leading to therapeutic effects such as antimicrobial and anticancer activities .

Antimicrobial Properties

Research indicates that compounds similar to 1-but-3-ynyl derivatives demonstrate significant antimicrobial activity. For instance, studies have shown that certain piperidine derivatives can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .

Anticancer Activity

The compound has been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Activity : A study reported that derivatives of piperidine showed MIC values as low as 0.5 μg/mL against resistant strains of Enterococcus faecium .
  • Anticancer Effects : Another study highlighted that specific piperidine analogs exhibited IC50 values ranging from 0.142 to 28.006 μM against various cancer cell lines, indicating promising anticancer potential .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
3-Ethyl-3-methylpiperidineLacks but-3-ynyl groupLimited reactivity
1-But-3-ynylpiperidineLacks ethyl and methyl groupsDifferent chemical properties
3-MethylpiperidineLacks both but-3-ynyl and ethyl groupsLess versatile in synthetic applications

This compound stands out due to its unique combination of substituents which enhance its reactivity and biological activity compared to other piperidine derivatives .

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